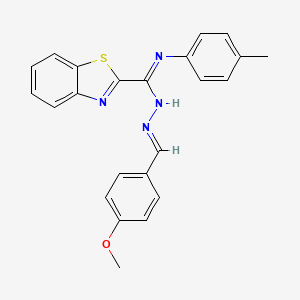![molecular formula C20H23FN4O2 B5512596 (1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)
(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar diazabicyclo nonanones involves multi-step processes, including Mannich reactions, cyclocondensation, and regio- and diastereoselective conjugate additions. For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones with varied substituents has been achieved using double Mannich procedures, indicating the complexity and specificity required in synthesizing such molecules (Siener et al., 2000).
Molecular Structure Analysis
Structural analysis of related compounds reveals significant aspects, such as 1,3-diaxial repulsion and π-delocalization, affecting the conformation and stability of the bicyclic skeleton. These structures often adopt twin-chair conformations with equatorial orientations of substituents, optimizing molecular stability and reactivity (Weber et al., 2001).
Chemical Reactions and Properties
The reactivity of diazabicyclo compounds is influenced by their structural properties. For instance, interactions between axial atoms and substituents can significantly affect their chemical behavior, including reactivity towards nucleophiles and electrophiles. This is critical for understanding how modifications to the structure can impact its overall chemical properties (McCabe et al., 1989).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystal structures, are crucial for determining the application and manipulation of these compounds in various environments. For example, the synthesis and analysis of 2,4-diaryl-substituted 3,7-diazabicylononanones highlighted issues with solubility that can impact their practical use and necessitate the creation of derivatives to enhance their applicability (Siener et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are integral to understanding and utilizing these compounds. Studies on related molecules have explored their binding affinity to receptors, providing insights into their potential interactions at the molecular level and informing the design of molecules with desired biological activities (Siener et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
- The compound is part of a series involving 3,7-diazabicyclo[3.3.1]nonan-9-ones, which have been synthesized for opioid receptor affinity studies. Specifically, these compounds show considerable affinity for the kappa-receptor, which could be promising for the development of peripheral kappa-agonists, potentially useful in treating conditions like rheumatoid arthritis (Siener et al., 2000).
Antitumor Activity
- Certain stereoisomeric alcohols and methyl ethers derived from this compound have been investigated for their cytotoxic activity against human tumor cell lines. Some derivatives displayed significant cell growth inhibition, suggesting potential antitumor applications (Geiger et al., 2007).
Synthesis and Structural Analysis
- The compound is part of studies focused on the synthesis and structural analysis of diazabicyclo[3.3.1]nonan-9-one derivatives. These studies provide insights into the chemical properties and potential applications of these compounds in various fields (Vijayakumar & Sundaravadivelu, 2005).
Coordination Chemistry
- The compound has also been studied in the context of coordination chemistry, particularly in the synthesis of hexadentate picolinic acid-based bispidine ligands. This research could have implications for the development of new materials and catalysts (Comba et al., 2016).
Synthesis Techniques
- Various synthesis techniques involving the compound have been explored, contributing to the advancement of synthetic chemistry methods and applications (Zezula, Jacobson & Rice, 2007).
Propiedades
IUPAC Name |
(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-27-11-10-25-17-7-4-15(20(25)26)12-24(13-17)19-9-8-18(22-23-19)14-2-5-16(21)6-3-14/h2-3,5-6,8-9,15,17H,4,7,10-13H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNRTIIVKUTZLV-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)
![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)

![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5512546.png)
![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)
![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)
![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)
